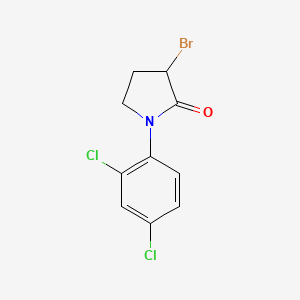

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Description

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is a halogenated pyrrolidin-2-one derivative featuring a bromine atom at the 3-position of the pyrrolidine ring and a 2,4-dichlorophenyl group at the 1-position. Its molecular formula is C₁₀H₇BrCl₂NO, with a molecular weight of 315.43 g/mol. The 2,4-dichlorophenyl moiety enhances lipophilicity and may influence binding interactions in biological systems, while the bromine atom serves as a versatile site for further functionalization .

Properties

IUPAC Name |

3-bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBYHOVONSVERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-dichlorophenylamine with a brominated pyrrolidinone precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrolidinones, lactams, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidinone core with bromine and dichlorophenyl substituents. The presence of these halogen atoms enhances its reactivity and biological profile, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural characteristics allow for the modification and development of new drugs targeting different diseases.

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, inhibiting viral replication through interactions with viral proteins or host cell receptors.

- Anticancer Effects : In cancer research, treatment with this compound has led to reduced tumor sizes in xenograft models, indicating promising anticancer activity.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties contribute to the development of new materials with specific electronic or optical characteristics.

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 µg/mL | |

| Escherichia coli | 3.12 - 12.5 µg/mL | ||

| Antiviral | Various viruses | TBD | |

| Anticancer | Cancer cell lines | TBD |

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

Case Study 1 : A study investigating antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.

Case Study 2 : In cancer research, experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-2-one Derivatives with Halogenated Aryl Substituents

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

- Structure : Differs in the substitution pattern of the phenyl ring (3-chloro vs. 2,4-dichloro).

- Synthesis : Reacts with thiourea to form thiouronium derivatives, highlighting the bromine's role as a leaving group in nucleophilic substitutions .

(4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one

- Structure : Bromine and chlorine are on the phenyl ring (3-bromo-4-chloro) instead of the pyrrolidine ring. The stereochemistry (R-configuration) may influence chiral recognition in biological targets.

- Molecular Weight : 274.55 g/mol, lighter due to the absence of a second chlorine atom .

3-Bromo-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one

- Structure : Features a benzyl group with 3-chloro-4-fluoro substituents.

- Properties : Higher molecular weight (306.56 g/mol ) and predicted lipophilicity (logD = -2.73) due to the benzyl and fluorine substituents. The fluorine atom introduces electronegativity, altering electronic distribution compared to dichlorophenyl analogs .

Pyrrolidin-2-one Derivatives with Alkyl/Functionalized Substituents

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one

- Structure : Isopropyl group replaces the dichlorophenyl moiety.

- Molecular weight (206.08 g/mol) is significantly lower .

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one

Heterocyclic Analogs with Bromine and Aryl Groups

4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one

- Structure : Pyridin-2-one core instead of pyrrolidin-2-one.

- Molecular Weight: 268.08 g/mol.

9-Bromo-2-(4-chlorophenyl)pyrrolo[2,3,4-kl]acridin-1(2H)-one

- Structure : Fused pyrroloacridine system with bromine and chlorophenyl groups.

- Spectroscopy: ¹H-NMR signals at δ 1.32 ppm (CH₃) and 7.44–7.49 ppm (ArH) indicate distinct electronic environments compared to simpler pyrrolidinones .

Pyrazolone and Other Heterocyclic Derivatives

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Pyrazol-3-one core with bromine and chlorophenyl groups.

- LC/MS Data: m/z 301–305 [M+H]⁺, indicating a molecular weight similar to pyrrolidinone analogs. The pyrazole ring may confer different hydrogen-bonding capabilities .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidinone core with bromine and dichlorophenyl substituents, which contribute to its unique reactivity and biological profile. The presence of these halogen atoms enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity compared to established antibiotics like ciprofloxacin .

2. Antiviral Properties

The compound has been evaluated for its antiviral potential, particularly against viruses that pose significant health risks. Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral proteins or host cell receptors .

3. Anticancer Effects

There is growing interest in the anticancer properties of this compound. Investigations have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit tumor growth in animal models has also been reported, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, leading to altered enzyme activity and subsequent biological effects.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions such as depression or anxiety .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. For instance, variations in the substitution pattern on the pyrrolidine ring have been shown to significantly affect biological potency and selectivity towards different targets .

Data Table: Biological Activity Overview

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

- Case Study 1 : A study investigating its antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.

- Case Study 2 : In cancer research, a series of experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one, and how can reaction conditions be adjusted to improve yield?

The synthesis of halogenated pyrrolidinones typically involves nucleophilic substitution or cyclization reactions. For example, a related compound, 3-(4-bromophenyl)pyrrolidine-2,5-dione, was prepared via alkylation of a pyrrolidine-dione precursor with 2-bromo-1-(2,4-difluorophenyl)ethan-1-one under basic conditions (KOH/EtOH) at reflux, achieving a 41% yield after recrystallization . To optimize yield:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) can improve halogen exchange efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. What analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally analogous brominated chalcones .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 349.94 for CHBrClNO).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

SAR studies should systematically modify substituents and assess bioactivity. For example:

- Halogen substitution : Replace Br with Cl or F to evaluate electronic effects on target binding (e.g., antimicrobial activity in brominated ketones correlates with halogen electronegativity) .

- Core modifications : Compare pyrrolidin-2-one derivatives with lactam or thiolactone analogs.

- Assay design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with computational docking (AutoDock Vina) to predict binding modes.

Q. How should researchers resolve contradictions in reported solubility or reactivity data for this compound?

Conflicting data may arise from impurities or solvent effects. Mitigation strategies:

- Controlled solubility testing : Use standardized solvents (DMSO, DCM) and quantify solubility via UV-Vis spectroscopy.

- Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

- Reactivity studies : Replicate reactions under inert atmospheres (N) to exclude moisture/oxygen interference, as brominated ketones are often moisture-sensitive .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

This compound’s bromine atom is a potential site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance:

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapor.

- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.